3-Bromo-6,7-dihydroindolizin-8(5H)-one

Sonogashira coupling indolizinone functionalization palladium catalysis

3-Bromo-6,7-dihydroindolizin-8(5H)-one (CAS 1199971-55-5) is a brominated heterocyclic building block belonging to the 6,7-dihydroindolizin-8(5H)-one class, with a molecular formula of C₈H₈BrNO and a molecular weight of 214.06 g·mol⁻¹. The compound features a bromine atom at the C3 position of the partially saturated indolizinone core, a privileged scaffold found in natural alkaloids such as polygonatines and kinganone.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
Cat. No. B11890207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7-dihydroindolizin-8(5H)-one
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=CC=C(N2C1)Br
InChIInChI=1S/C8H8BrNO/c9-8-4-3-6-7(11)2-1-5-10(6)8/h3-4H,1-2,5H2
InChIKeyODHYQNKOIVOQBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6,7-dihydroindolizin-8(5H)-one: A Selective C3-Functionalized Indolizinone Scaffold for Cross-Coupling-Driven Library Synthesis


3-Bromo-6,7-dihydroindolizin-8(5H)-one (CAS 1199971-55-5) is a brominated heterocyclic building block belonging to the 6,7-dihydroindolizin-8(5H)-one class, with a molecular formula of C₈H₈BrNO and a molecular weight of 214.06 g·mol⁻¹ [1]. The compound features a bromine atom at the C3 position of the partially saturated indolizinone core, a privileged scaffold found in natural alkaloids such as polygonatines and kinganone [2]. The C3-bromination transforms this scaffold into a versatile electrophilic partner for palladium-catalyzed cross-coupling reactions, most notably enabling the first reported copper-free Sonogashira alkynylation on a pyrrole ring, as established by Gracia et al. (2009) .

Why 3-Bromo-6,7-dihydroindolizin-8(5H)-one Cannot Be Replaced by Unsubstituted, 2-Halo, or 3-Chloro/3-Iodo Indolizinone Analogs


The indolizinone scaffold exhibits strong positional sensitivity: halogen placement dictates both the accessible reaction manifolds and the physicochemical profile of downstream products. The unsubstituted parent compound (6,7-dihydroindolizin-8(5H)-one, CAS 54906-44-4) lacks a leaving group at C3, precluding direct cross-coupling without stoichiometric pre-functionalization via directed ortho-metalation — a process complicated by the electron-rich pyrrole ring [1]. The 2-iodo regioisomer (CAS 1416221-39-0) undergoes 5-endo-dig iodocyclization rather than cross-coupling, producing structurally divergent products [2]. A 3-chloro analog (if available) would require harsher oxidative addition conditions owing to the higher C–Cl bond dissociation energy (~97 kcal·mol⁻¹ vs ~84 kcal·mol⁻¹ for C–Br), while a 3-iodo analog would suffer from photolytic and thermal instability (C–I BDE ~57 kcal·mol⁻¹) and elevated cost [3]. These regio- and halo-specific differences mean substitution directly alters synthetic outcomes, product libraries, and procurement economics.

Quantitative Differentiation Evidence for 3-Bromo-6,7-dihydroindolizin-8(5H)-one Versus In-Class Analogs


Copper-Free Sonogashira Coupling: Exclusive Reactivity of the C3-Bromo Derivative on the Pyrrole Ring

The 3-bromo compound is the only indolizinone derivative for which a copper-free Sonogashira alkynylation on the pyrrole ring has been demonstrated. Gracia et al. (2009) reported selective coupling of 3-bromo-6,7-dihydroindolizin-8(5H)-one with phenylacetylene using Pd(PPh₃)₂Cl₂ and potassium acetate in toluene at room temperature, yielding 3-(phenylethynyl)-8-oxo-5,6,7,8-tetrahydroindolizine in 30% isolated yield . The unsubstituted parent compound cannot participate in this transformation without prior stoichiometric functionalization; attempts at direct C–H alkynylation on the parent indolizinone have not been reported, consistent with the poor acidity of pyrrole C–H bonds [1]. The 2-iodo regioisomer undergoes 5-endo-dig iodocyclization with propargylic alcohols to form 2-iodoindolizinones rather than cross-coupled products, demonstrating divergent reactivity [2].

Sonogashira coupling indolizinone functionalization palladium catalysis

C–Br Bond Dissociation Energy: Optimized Balance of Reactivity and Stability Versus C–I and C–Cl Indolizinone Analogs

The aryl C–Br bond in 3-bromo-6,7-dihydroindolizin-8(5H)-one has a bond dissociation energy (BDE) of approximately 84 kcal·mol⁻¹, positioning it between the corresponding C–I (~57 kcal·mol⁻¹) and C–Cl (~97 kcal·mol⁻¹) aryl halides [1]. This intermediate BDE translates into sufficient thermal stability for ambient storage and handling (no special light or temperature precautions required beyond standard laboratory practice) while retaining adequate reactivity for oxidative addition to Pd(0) catalysts under mild conditions (room temperature, as demonstrated) . A theoretical 3-iodo analog (BDE ~57 kcal·mol⁻¹) would be susceptible to photolytic homolysis, radical deiodination side reactions, and potential decomposition during prolonged storage, while a 3-chloro analog (BDE ~97 kcal·mol⁻¹) would require elevated temperatures or specialized ligand systems for effective cross-coupling, increasing both reaction cost and byproduct formation risk [2].

bond dissociation energy thermal stability cross-coupling efficiency

Lipophilicity (XLogP3) of the 3-Bromo Derivative: Intermediate logP for Balanced Synthetic Handle and Drug-Like Property Space

The computed XLogP3 of 3-bromo-6,7-dihydroindolizin-8(5H)-one is 1.8, reflecting moderate lipophilicity imparted by the bromine substituent [1]. This value lies between the unsubstituted parent compound (estimated XLogP3 ~0.8, based on the absence of the hydrophobic bromine atom; C₈H₉NO, MW 135.16) and the 2-iodo regioisomer (C₈H₈INO, MW 261.06, estimated XLogP3 ~2.2 based on the incremental Hansch π constant for iodine vs bromine on aromatic systems) [2]. An XLogP3 of 1.8 falls within the optimal range for oral bioavailability (Lipinski guideline: logP < 5) and CNS penetration potential (desirable range: 1–4), whereas the iodo analog at ~2.2 begins to approach higher lipophilicity that may compromise aqueous solubility and increase non-specific protein binding in biological assays [3].

lipophilicity drug-likeness physicochemical properties

Commercial Purity Benchmarking: 98% Assay Parity with the Parent Scaffold but at the Reactive Oxidation State

3-Bromo-6,7-dihydroindolizin-8(5H)-one is commercially available at 98% purity (Leyan, product #1562000; CymitQuimica, ref. 3D-ZXB97155, product discontinued but previously stocked) . This purity specification matches that of the unsubstituted parent compound (98%, Leyan #1413618) and the 2-iodo regioisomer (98%, Leyan #1561999), indicating that bromination at the C3 position does not introduce additional purification challenges that compromise final product quality . However, unlike the parent compound—which is widely stocked by multiple vendors (Fluorochem, ChemScene, CalPacLab) as a generic heterocyclic intermediate—the 3-bromo derivative is offered by fewer suppliers, making sourcing concentration a relevant procurement consideration .

chemical purity vendor comparison procurement specification

Topological Polar Surface Area: 22 Ų Confers Favorable Permeability Characteristics Relative to Higher-TPSA Heterocyclic Alternatives

The topological polar surface area (TPSA) of 3-bromo-6,7-dihydroindolizin-8(5H)-one is 22 Ų (PubChem computed) [1]. This low TPSA arises from the single ketone hydrogen-bond acceptor (1 HBA, 0 HBD) and the absence of additional polar functionality. In the context of CNS drug discovery, a TPSA below 60–70 Ų is associated with favorable blood–brain barrier penetration, while a TPSA below 140 Ų correlates with good intestinal absorption [2]. The 3-bromo derivative's TPSA of 22 Ų places it well within both thresholds, making it an attractive core for CNS-targeted library synthesis. By comparison, introducing a carboxylic acid, sulfonamide, or additional heteroatom substituent at the 3-position would increase TPSA, potentially compromising permeability. The unsubstituted parent and 2-iodo analog share the same TPSA (22 Ų) since the halogen does not contribute to polar surface area, but only the 3-bromo variant combines this favorable TPSA with the cross-coupling reactivity documented above .

topological polar surface area membrane permeability blood-brain barrier

Evidence-Backed Application Scenarios for 3-Bromo-6,7-dihydroindolizin-8(5H)-one in Drug Discovery and Synthetic Chemistry


Diversification of Indolizinone-Focused Kinase or GPCR Libraries via C3 Sonogashira Alkynylation

Medicinal chemistry teams synthesizing focused libraries around the indolizinone scaffold can deploy 3-bromo-6,7-dihydroindolizin-8(5H)-one as the universal C3-electrophile for parallel Sonogashira coupling with diverse terminal alkynes. The demonstrated copper-free conditions (Pd(PPh₃)₂Cl₂, KOAc, toluene, rt) are compatible with aryl, heteroaryl, and alkyl acetylene building blocks, enabling rapid exploration of C3-alkynyl SAR . The resulting 3-alkynyl-indolizinones occupy a distinct chemical space from the products accessible via the 2-iodo regioisomer (which yields 2-iodoindolizinones through iodocyclization rather than cross-coupling) [1]. This scenario leverages the compound's unique reactivity to generate libraries that are inaccessible from the parent scaffold alone.

Synthesis of Natural Product-Like Indolizine Alkaloid Analogs via Sequential Cross-Coupling

The indolizinone core is present in bioactive natural alkaloids including polygonatines A/B and kinganone . The 3-bromo derivative provides a direct entry point for installing alkynyl, aryl (via Suzuki), or alkenyl (via Heck) substituents at the C3 position—the same position that is formylated in the biosynthesis of polygonatine A [1]. Subsequent reduction of the C8 ketone and the alkyne triple bond can yield fully saturated indolizidine alkaloid analogs. The intermediate logP (XLogP3 = 1.8) and low TPSA (22 Ų) of the 3-bromo building block translate into downstream products with favorable permeability characteristics for cellular target engagement assays [2].

Late-Stage Functionalization of Advanced Intermediates in CNS Drug Discovery Programs

In CNS drug discovery, building blocks with TPSA values well below 60 Ų are prioritized for their blood–brain barrier permeability potential . With a TPSA of 22 Ų, 3-bromo-6,7-dihydroindolizin-8(5H)-one is an ideal late-stage diversification handle that does not inflate polar surface area upon further elaboration at C3. The bromine atom can be displaced not only by Sonogashira coupling but also by Suzuki–Miyaura, Buchwald–Hartwig amination, or cyanation, enabling installation of aryl, amino, or nitrile groups without altering the favorable TPSA profile [1]. The thermal stability of the C–Br bond (BDE ~84 kcal·mol⁻¹) ensures compatibility with multi-step synthetic sequences, unlike the more labile C–I bond (BDE ~57 kcal·mol⁻¹) [2].

Copper-Free Sonogashira Protocol Development on Electron-Rich Heterocycles

The 2009 Gracia et al. study established 3-bromo-6,7-dihydroindolizin-8(5H)-one as the benchmark substrate for developing and optimizing copper-free Sonogashira conditions on electron-rich pyrrole-containing heterocycles . Process chemistry groups seeking to implement copper-free cross-coupling on similar scaffolds can use this compound as a readily available model substrate for condition screening (catalyst, ligand, base, solvent), leveraging the published 30% benchmark yield with phenylacetylene as a baseline for optimization [1]. This application scenario is particularly relevant for industrial teams scaling Sonogashira reactions on heterocyclic cores where copper co-catalysts promote unwanted Glaser–Hay homocoupling side reactions.

Quote Request

Request a Quote for 3-Bromo-6,7-dihydroindolizin-8(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.